N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
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Overview
Description
N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohepta[4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the 3-ethylphenyl group and the propanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and the monitoring of reaction progress would be essential to ensure high yield and purity. Purification steps such as recrystallization, chromatography, or distillation would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe to study biological pathways.
Industry: The compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target, leading to changes in cellular processes or signaling pathways. The exact mechanism would vary based on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide include other derivatives of cyclohepta[4,5]thieno[2,3-d]pyrimidine, as well as compounds with similar functional groups such as amides and aromatic rings.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
Chemical Structure and Properties
The compound has a unique structure characterized by a thieno[2,3-d]pyrimidine core fused with a cycloheptathiene ring. The presence of both ethyl and phenyl groups contributes to its lipophilicity and potential bioactivity.
Molecular Formula
- Molecular Formula : C₁₈H₃₁N₃O
- Molecular Weight : 305.46 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide. For instance:
-
Mechanism of Action :
- The compound may inhibit specific kinases involved in cancer cell proliferation.
- It has been shown to induce apoptosis in various cancer cell lines through caspase activation pathways.
-
Case Study :
- In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
-
In Vitro Studies :
- Testing against common pathogens such as Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL.
-
Mechanism :
- The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer Activity | MCF-7 (Breast Cancer) | 15 µM | |
A549 (Lung Cancer) | 12 µM | ||
Antimicrobial Activity | Staphylococcus aureus | 10 µg/mL | |
Escherichia coli | 5 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound shows moderate absorption in gastrointestinal models.
- Distribution : High lipophilicity suggests extensive distribution in tissues.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-14-7-6-8-15(13-14)23-19(26)12-11-18-24-21(27)20-16-9-4-3-5-10-17(16)28-22(20)25-18/h6-8,13H,2-5,9-12H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJUMIHGAHIFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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